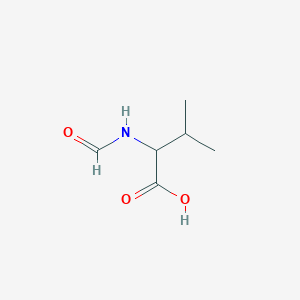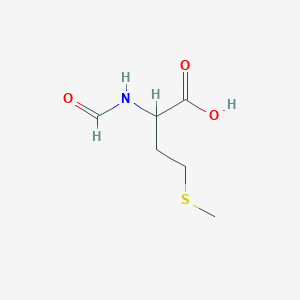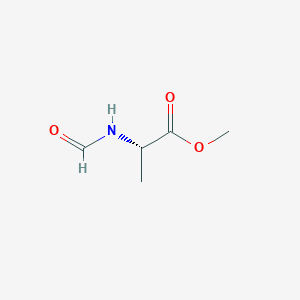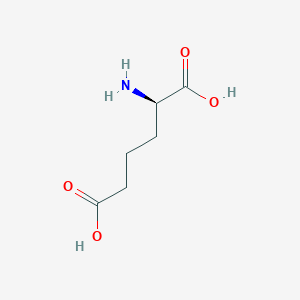
2-Aminooctanedioic acid
Vue d'ensemble
Description
2-Aminooctanedioic acid, also known as DL-α-Aminosuberic acid or DL-2-Aminoctanedioic acid, is a chemical compound with the linear formula C8H15NO4 . Its CAS Number is 3054-07-7 . It has a molecular weight of 189.213 .
Molecular Structure Analysis
The linear formula of 2-Aminooctanedioic acid is C8H15NO4 . The molecular weight is 189.213 .Applications De Recherche Scientifique
Synthesis and Applications in Drug Development :
- The stereoselective synthesis of derivatives of amino acids like 2-Amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade approach was investigated. This method, combining aldolases and transaminases, demonstrates significant potential in drug development and the manufacture of industrial products (Hernández et al., 2017).
Enhanced Bioavailability for Medical Applications :
- Research on 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a structurally related compound, revealed its potential in enhancing oral bioavailability for treating neurological and psychiatric disorders. The study focused on improving the delivery of 2-PMPA through various prodrug strategies, which could have implications for similar compounds like 2-Aminooctanedioic acid (Dash et al., 2019).
Biological Production and Industrial Applications :
- The biological production of malic acid, a compound structurally similar to 2-Aminooctanedioic acid, highlighted the significance of metabolic engineering in producing industrially important chemicals. This suggests potential pathways for the efficient synthesis and application of 2-Aminooctanedioic acid in various industries (Dai et al., 2018).
Potential in Neurological and Psychiatric Disease Models :
- Studies on 2-(Phosphonomethyl)pentanedioic acid and its role in neuroprotection and efficacy in neurological and psychiatric disease models offer insights into the potential therapeutic applications of similar compounds like 2-Aminooctanedioic acid (Nedelcovych et al., 2017).
Applications in Peptide Synthesis :
- Research on the synthesis of derivatives of amino acids, such as 2-Amino-4,4,4-trifluorobutanoic acid, provides valuable insights into the methods that could be applied to 2-Aminooctanedioic acid for its use in drug design and peptide synthesis (Han et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-aminooctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275757 | |
| Record name | 2-aminooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminooctanedioic acid | |
CAS RN |
19641-59-9 | |
| Record name | 2-aminooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)












